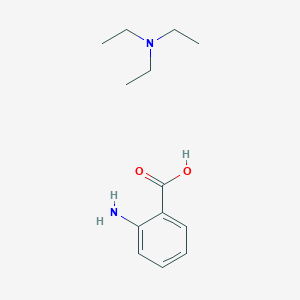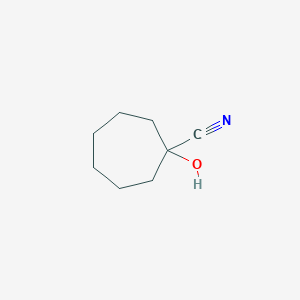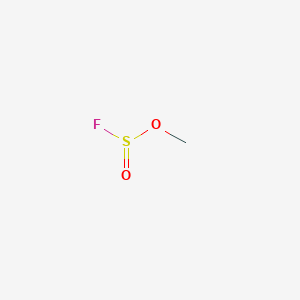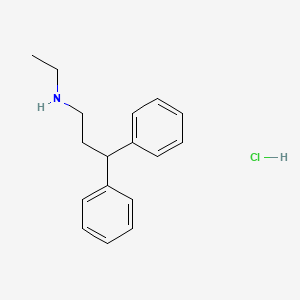
3,3-Diphenyl-N-ethylpropylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diphenyl-N-ethylpropylamine hydrochloride is a chemical compound with the molecular formula C17H21N.ClH and a molecular weight of 275.85 g/mol . This compound is a derivative of diphenylpropylamine and is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-N-ethylpropylamine hydrochloride typically involves the reaction of 3,3-diphenylpropylamine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the ethylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diphenyl-N-ethylpropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other organic nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Applications De Recherche Scientifique
3,3-Diphenyl-N-ethylpropylamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Diphenyl-N-ethylpropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diphenylpropylamine: A closely related compound with similar structural features but lacking the ethyl group.
Droprenilamine: Another derivative of diphenylpropylamine with distinct pharmacological properties.
Fendiline: A calcium channel blocker with a similar diphenylpropylamine backbone.
Uniqueness
3,3-Diphenyl-N-ethylpropylamine hydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
22101-74-2 |
|---|---|
Formule moléculaire |
C17H22ClN |
Poids moléculaire |
275.8 g/mol |
Nom IUPAC |
N-ethyl-3,3-diphenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-2-18-14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17-18H,2,13-14H2,1H3;1H |
Clé InChI |
IMEMIVRUDXCIDN-UHFFFAOYSA-N |
SMILES canonique |
CCNCCC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


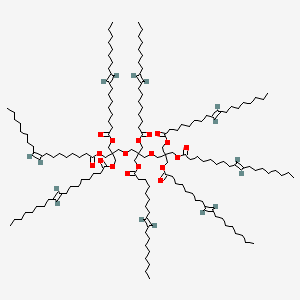

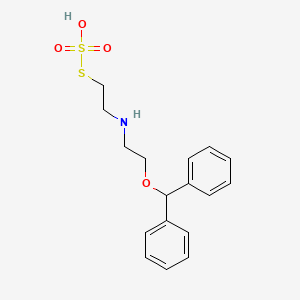
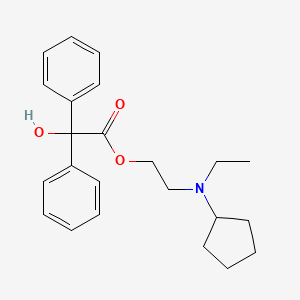
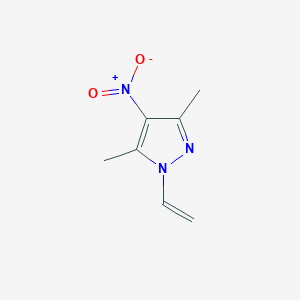
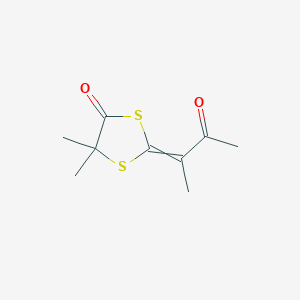
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
